(1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Description
This compound is a pyrazole derivative featuring a cyclopropylmethyl group at the 1-position, a piperidin-2-yl substituent at the 3-position, and a hydroxymethyl group at the 5-position. Limited data on its synthesis or applications are available in the provided evidence, necessitating comparisons with structurally related pyrazole derivatives.
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-2-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h7,10,12,14,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAAXCRXZJCDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN(C(=C2)CO)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H18N4O, with a molecular weight of approximately 246.31 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a piperidine moiety that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O |
| Molecular Weight | 246.31 g/mol |
| Structure | Pyrazole with piperidine and cyclopropylmethyl groups |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with pain, mood regulation, or neuroprotection.
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with pyrazole derivatives similar to this compound:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, compounds structurally related to this pyrazole have been reported to exhibit significant COX-2 inhibition, suggesting potential use in treating inflammatory diseases .
- Anticancer Properties : Some pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole analogs induced apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of mitochondrial pathways .
- Neuroprotective Effects : Research indicates that compounds containing piperidine and pyrazole structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key factors affecting activity include:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance binding affinity to target enzymes or receptors.
- Piperidine Modifications : Altering the piperidine ring can impact pharmacokinetic properties such as absorption and metabolism.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H19N3O
- Molecular Weight : 233.31 g/mol
- IUPAC Name : (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
The structure of this compound includes a pyrazole ring, which is known for its biological activity, particularly in drug development.
Antidepressant Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antidepressant effects. A study demonstrated that derivatives similar to this compound showed enhanced serotonin reuptake inhibition, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
Pyrazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain pyrazole compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis. This compound's structure may enhance its ability to interact with specific molecular targets involved in cancer progression .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrazole derivatives. Research has indicated that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
| Application | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antidepressant Effects
A clinical trial explored the efficacy of a pyrazole derivative similar to this compound in patients with major depressive disorder. The results indicated a significant reduction in depression scores compared to placebo, highlighting its potential as a therapeutic agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on breast cancer cell lines treated with pyrazole derivatives demonstrated a marked decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis, suggesting further investigation into this compound's anticancer potential .
Case Study 3: Neuroprotection in Animal Models
Animal studies assessing the neuroprotective effects of this compound found that it significantly reduced neuronal loss following induced oxidative stress. These findings support its potential application in neurodegenerative disease therapies .
Comparison with Similar Compounds
Cyclic Alkyl Substituents
- (1-Cyclopentyl-1H-pyrazol-5-yl)methanol (C₉H₁₄N₂O, MW 166.22 g/mol): Replacing the cyclopropylmethyl group with a bulkier cyclopentyl ring increases steric hindrance. This compound has a predicted density of 1.24 g/cm³ and a boiling point of 327.2°C, suggesting higher lipophilicity compared to the cyclopropylmethyl analog .
- (1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol (C₁₂H₁₄N₄O, MW 230.27 g/mol): Substituting piperidin-2-yl with pyrazin-2-yl introduces a planar, aromatic heterocycle. This likely reduces basicity (pyrazine is less basic than piperidine) and alters solubility .
Heterocyclic Substituents
- (1-Methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol (C₁₀H₁₇N₃O, MW 195.26 g/mol): The piperidin-4-yl group (vs. The methyl group at the 1-position reduces steric bulk compared to cyclopropylmethyl .
Aromatic and Halogenated Substituents
- (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol (C₁₀H₉BrN₂O, MW 253.1 g/mol): The bromophenyl group adds significant hydrophobicity and electronic effects (electron-withdrawing bromine). This contrasts with the electron-rich piperidine in the target compound .
Fluorinated Pyrazole Derivatives
Fluorinated analogs (e.g., 1-[3-(heptafluoropropyl)−1H-pyrazol-5-yl]ethan-1-one) exhibit higher molecular weights (e.g., MW 308.08 g/mol for C₆H₃F₇N₂O) and elevated melting points (71–88°C) due to fluorine's electronegativity and symmetry .
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with commercially available or easily synthesized aminopyrazole derivatives.
- For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate under basic conditions to form dihydroxy-heterocyclic intermediates with high yield (~89%).
- Chlorination of these intermediates using phosphorus oxychloride introduces reactive chloro substituents at specific positions on the pyrazole ring, enabling further nucleophilic substitution.
Introduction of Piperidin-2-yl Group
- Nucleophilic substitution reactions are employed to replace chloro groups with nitrogen-containing heterocycles such as morpholine or piperidine.
- For instance, substitution of a chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core with morpholine in the presence of potassium carbonate at room temperature yields intermediates with high selectivity and yields (~94%).
- Similar strategies apply for incorporating the piperidin-2-yl substituent, often through Buchwald–Hartwig amination or reductive amination steps.
Installation of Cyclopropylmethyl Group
- The cyclopropylmethyl substituent at the N1 position can be introduced via alkylation reactions using cyclopropylmethyl halides or related reagents.
- These alkylations are typically performed under conditions that favor selective N-alkylation of the pyrazole nitrogen without affecting other functional groups.
Formation of the Hydroxymethyl Group at C5
- The hydroxymethyl group at the 5-position can be introduced via reduction of aldehyde or ester precursors.
- For example, benzyl-protected alcohol intermediates can be deprotected by catalytic hydrogenation (hydrogen over palladium on activated charcoal) to yield free primary alcohols in good yields (e.g., 66%).
- Subsequent selective oxidation of primary alcohols to aldehydes is achieved using reagents such as Dess–Martin periodinane, enabling further functionalization steps.
Coupling Reactions
- Suzuki coupling reactions are widely used to form carbon-carbon bonds between pyrazole derivatives and aryl or heteroaryl boronic acids or esters.
- These palladium-catalyzed cross-couplings enable the introduction of complex substituents while maintaining the integrity of sensitive functional groups.
- For example, Suzuki coupling of chlorinated pyrazolo[1,5-a]pyrimidines with boronic acid esters provides key intermediates in yields ranging from 76% to over 90%.
Representative Synthesis Scheme (Summary)
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | 5-amino-3-methylpyrazole + diethyl malonate + NaOEt | 89 | Formation of dihydroxy-heterocycle |
| 2 | Chlorination | Phosphorus oxychloride | 61 | Introduction of chloro substituents |
| 3 | Nucleophilic substitution | Morpholine + K2CO3, RT | 94 | Selective substitution at C7 position |
| 4 | Alkylation | Cyclopropylmethyl halide, base | - | Introduction of cyclopropylmethyl group at N1 |
| 5 | Suzuki coupling | Boronic acid ester + Pd catalyst | 76–92 | Formation of C-C bonds at pyrazole ring |
| 6 | Catalytic hydrogenation | H2, Pd/C | 66 | Deprotection to yield free hydroxymethyl group |
| 7 | Oxidation | Dess–Martin periodinane or equivalent | - | Selective oxidation of alcohol to aldehyde |
Detailed Research Findings
- The synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives, which share structural features with the target compound, have been extensively studied and optimized for high yields and selectivity.
- Reductive amination has been successfully applied to couple aldehyde intermediates with amines such as piperidine derivatives, providing functionalized pyrazole compounds with high efficiency.
- The use of palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald–Hartwig) is crucial for the introduction of diverse substituents and for achieving structural complexity in the target molecules.
- Oxidation methods like Dess–Martin periodinane oxidation allow for mild and selective transformations of primary alcohols to aldehydes, which are key intermediates in the synthesis pathways.
- The overall synthetic strategy is modular, allowing for the introduction of various substituents at different positions on the pyrazole ring to optimize biological activity and physicochemical properties.
Summary Table of Preparation Methods
| Preparation Step | Reaction Type | Typical Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|---|
| Pyrazole core formation | Condensation | Aminopyrazole + diethyl malonate + base | ~89 | Efficient formation of heterocyclic core |
| Halogenation | Chlorination | Phosphorus oxychloride | ~61 | Introduces reactive sites for substitution |
| Amination | Nucleophilic substitution | Morpholine or piperidine + K2CO3, RT | 90–95 | Selective substitution of halogen |
| Alkylation | N-alkylation | Cyclopropylmethyl halide + base | Variable | Introduces cyclopropylmethyl group |
| Cross-coupling | Suzuki coupling | Boronic acid/ester + Pd catalyst + base | 76–92 | Forms C-C bonds, enables structural diversity |
| Deprotection | Catalytic hydrogenation | H2, Pd/C | ~66 | Removes protecting groups to reveal alcohol |
| Oxidation | Dess–Martin periodinane | Dess–Martin periodinane or equivalents | Variable | Selective oxidation of alcohol to aldehyde |
| Reductive amination | Reductive amination | Aldehyde + amine + reducing agent | High | Introduces piperidin-2-yl substituent |
Q & A
Q. Biological assays :
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets common to piperidine-containing compounds) .
- Enzyme inhibition : IC₅₀ determination via fluorescence-based assays.
- Data interpretation : Increased hydrophobicity (e.g., phenyl vs. cyclopropylmethyl) may enhance membrane permeability but reduce solubility .
Q. How can computational modeling guide SAR studies?
- Approach :
Docking simulations : AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains).
MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes.
Notes
- Contradictions : reports lower yields (45%) for pyrazole synthesis vs. higher yields (70–85%) in , likely due to differing purification methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
